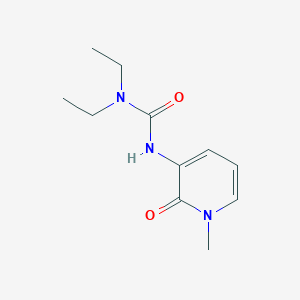
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide, also known as DPA-714, is a small molecule that has been widely used in scientific research for its ability to selectively bind to the translocator protein (TSPO). This protein is found in the outer mitochondrial membrane of many cell types, including immune cells and glial cells in the brain. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
Wirkmechanismus
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide binds to the TSPO protein with high affinity and selectivity. The exact mechanism of action is not fully understood, but it is thought to involve modulation of mitochondrial function and regulation of cellular signaling pathways. TSPO is involved in many cellular processes, including steroid hormone synthesis, apoptosis, and immune response. By modulating these processes, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in a variety of diseases.
Biochemical and Physiological Effects:
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce inflammation and oxidative stress in immune cells and protect against neurotoxicity in neuronal cells. In vivo studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has also been shown to have anti-tumor effects in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has high affinity and selectivity for TSPO. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used in a variety of assays, including binding assays, imaging studies, and functional assays. However, there are also limitations to the use of 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. It can be toxic at high concentrations, and its effects on other proteins and cellular processes are not fully understood. In addition, its use in animal studies may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are many future directions for research on 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in these diseases by reducing neuroinflammation and protecting against neurotoxicity. Another area of interest is the role of TSPO in cancer. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has shown anti-tumor effects in several cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Finally, there is interest in developing new TSPO ligands with improved selectivity and bioavailability for use in both basic research and clinical applications.
Synthesemethoden
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylpyridine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 6-aminocaproic acid to form the desired product, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been widely used in scientific research as a tool to study TSPO function and its role in various physiological and pathological processes. TSPO has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. By selectively binding to TSPO, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used to study the role of this protein in these diseases and potentially develop new therapies.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-3-6-12(2)17(10-11)14(18)16-13-7-4-8-15-9-13/h4,7-9,11-12H,3,5-6,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBODPKTMJZZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)


![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)

![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)
![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)


